N'-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide
Description
N'-[(E)-(3,4-Dichlorophenyl)methylidene]pyridine-4-carbohydrazide is a hydrazone-based Schiff base derived from the condensation of pyridine-4-carbohydrazide (isoniazid) and 3,4-dichlorobenzaldehyde. The E-configuration of the imine bond (C=N) is critical for its structural stability and interaction with biological targets .
The compound has garnered interest in medicinal chemistry due to its structural similarity to isoniazid, a first-line antitubercular drug. The dichlorophenyl moiety introduces electron-withdrawing groups that may improve membrane permeability and resistance to enzymatic degradation compared to simpler aryl derivatives .
Properties
Molecular Formula |
C13H9Cl2N3O |
|---|---|
Molecular Weight |
294.13 g/mol |
IUPAC Name |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9Cl2N3O/c14-11-2-1-9(7-12(11)15)8-17-18-13(19)10-3-5-16-6-4-10/h1-8H,(H,18,19)/b17-8+ |
InChI Key |
QUEWUOJFERKSEI-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)C2=CC=NC=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)C2=CC=NC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and recrystallization processes.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the aromatic ring.
Major Products
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results against various microbial strains. Its structure allows for interactions with microbial enzymes, inhibiting their growth.
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
Case Study : A study conducted by Amer et al. demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial activity, suggesting that N'-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide could be a candidate for developing new antimicrobial agents .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Its mechanism involves the induction of apoptosis in cancer cells.
Case Study : A comprehensive analysis reported by Amer et al. revealed that similar hydrazone derivatives exhibited cytotoxic effects against various cancer cell lines, leading to further investigations into the efficacy of this compound in cancer therapy .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been explored, showing potential in reducing inflammation markers.
Case Study : In experimental models, derivatives similar to this compound have been shown to significantly reduce inflammation in induced models of arthritis and colitis, suggesting a pathway for therapeutic use in inflammatory diseases .
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with cellular targets. In medicinal applications, it is believed to inhibit specific enzymes or proteins involved in cell proliferation, leading to cytotoxic effects . The exact molecular targets and pathways are still under investigation, but it is thought to interfere with redox metabolism and mitochondrial membrane potential .
Comparison with Similar Compounds
Key Observations :
- Chlorine Substitution: The 3,4-dichlorophenyl group in the target compound likely enhances activity compared to mono-substituted analogues (e.g., 5e) due to increased lipophilicity and steric effects, which improve target binding and stability .
- Electron-Withdrawing vs. Electron-Donating Groups : Nitro (5b) and bromo (IH) substituents show divergent effects—nitro groups reduce antimycobacterial activity, while bromoindole derivatives exhibit anti-inflammatory properties .
- Heterocyclic Moieties : Isofural (nitrofuran) demonstrates broad-spectrum antibacterial activity, suggesting that replacing phenyl with heterocycles can modulate bioactivity .
Physicochemical and Computational Properties
DFT Studies :
- The bromoindole derivative (IH) has an energy gap (Δ) of 0.0579 a.u., correlating with high reactivity and anti-inflammatory efficacy .
- Predicted properties for the target compound: The 3,4-dichloro substituents may lower the HOMO-LUMO gap compared to 4-chlorophenyl analogues, enhancing electron-deficient character and interaction with biological targets .
Cytotoxicity and Selectivity
- The dichlorophenyl group’s lipophilicity may reduce systemic toxicity compared to nitro-containing analogues, which often exhibit higher reactivity and off-target effects .
Biological Activity
N'-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-4-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a hydrazone functional group, which is known for its biological activity. The synthesis typically involves the condensation of pyridine-4-carbohydrazide with 3,4-dichlorobenzaldehyde, leading to the formation of the hydrazone derivative.
1. Anticancer Activity
Recent studies have shown that derivatives of pyridine-4-carbohydrazide exhibit potent anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluated a series of N'-substituted hydrazones and found that those with halogen substitutions exhibited IC50 values as low as 0.011 µM against prostate cancer cell lines (PC-3) . This suggests that the dichlorophenyl group may enhance the cytotoxicity of the compound.
2. Antimicrobial Activity
The compound has also been assessed for its antibacterial properties. Research indicates that similar hydrazone derivatives possess moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies demonstrated that certain derivatives had Minimum Inhibitory Concentration (MIC) values in the low µg/mL range against Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents .
3. Enzyme Inhibition
The inhibition of specific enzymes is another area where this compound shows promise. For example, compounds in this class have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
- Mechanism : The mechanism involves binding to the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission .
The biological activities of this compound can be attributed to several mechanisms:
- Caspase Activation : Compounds with similar structures have been shown to activate caspases, which are essential for apoptosis in cancer cells. This activation leads to programmed cell death, making these compounds potential anticancer agents .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in cancer cells through ROS generation, contributing to their cytotoxic effects .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
